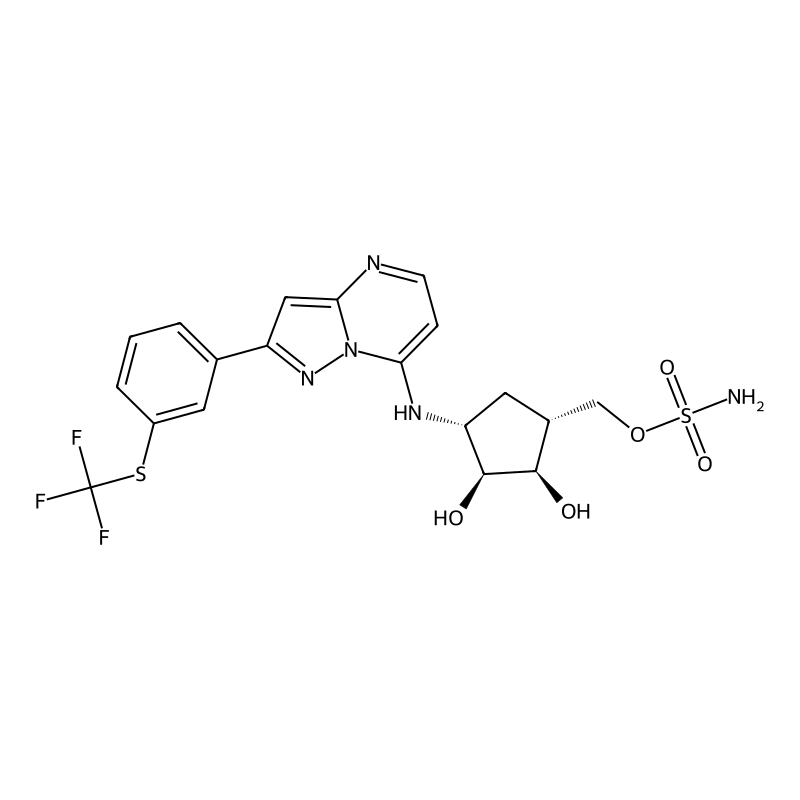

TAK-243

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Adrenocortical Carcinoma (ACC) Research

Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Adrenocortical Carcinoma (ACC).

Summary of the Application: TAK-243, a clinical ubiquitin-activating enzyme (UAE) inhibitor, showed potent activity in ACC cell lines .

Methods of Application: An extensive drug screen was conducted to identify compounds with potential activity against ACC cell lines . The efficacy of TAK-243 was tested in ACC models including patient-derived organoids and mouse xenografts .

Results or Outcomes: TAK-243 inhibited protein ubiquitination in ACC cells, leading to the accumulation of free ubiquitin, activation of the unfolded protein response, and induction of apoptosis . The tumor suppressive effects of TAK-243 and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Application in Acute Myeloid Leukemia (AML) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Acute Myeloid Leukemia (AML).

Summary of the Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 to identify genes essential for TAK-243 action .

Methods of Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 . The aim was to identify genes whose knockout confers resistance to TAK-243 .

Results or Outcomes: The top gene identified was BEN domain-containing protein 3 (BEND3), a transcriptional repressor and a regulator of chromatin organization . Knockout of BEND3 dampened TAK-243 effects on ubiquitylation, proteotoxic stress, and DNA damage response . BEND3 knockout upregulated the ABC efflux transporter breast cancer resistance protein (BCRP; ABCG2), and reduced the intracellular levels of TAK-243 .

Application in Chronic Myelomonocytic Leukemia (CMML) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Chronic Myelomonocytic Leukemia (CMML).

Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with CMML refractory to hypomethylating agents (HMAs) .

Results or Outcomes: The trial was still in progress at the time of the last update

Application in Advanced Cancer Research

Specific Scientific Field: This research is in the field of Oncology, specifically the study of Advanced Cancers.

Summary of the Application: A clinical trial was conducted to study TAK-243 in patients with advanced cancer .

Methods of Application: The trial aimed to study the side effects and best dose of TAK-243 in treating patients with advanced cancer .

Application in Lymphoma Research

Specific Scientific Field: This research is in the field of Oncology, specifically the study of Lymphoma.

Summary of the Application: A study was conducted to examine whether TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), could heighten tumor immunogenicity and increase response to checkpoint inhibition .

Methods of Application: The study used multiplexed trackable intratumor microdosing (CIVO TM, Presage Biosciences) to introduce TAK-243 alone or in combination with an anti-PD1 antibody (RPM1-14) to distinct localized positions within a syngeneic model of lymphoma (A20) .

Results or Outcomes: TAK-243 induced elevation of multiple immune response biomarkers including dendritic cell enrichment, chemokine elevation, TNFa elevation, and CD8/Granzyme B elevation . Intratumor injection of TAK-243 resulted in greater regression of tumors in a dual flanked A20 xenograft model when combined with systemically delivered anti-PD1 .

Application in Myelodysplastic Syndromes (MDS) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Myelodysplastic Syndromes (MDS).

Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with MDS refractory to hypomethylating agents (HMAs) .

TAK-243 is a novel compound that functions as a potent inhibitor of Ubiquitin-activating enzyme 1 (UBA1), a crucial enzyme in the ubiquitin-proteasome pathway. This pathway plays a significant role in regulating protein degradation and cellular homeostasis. TAK-243 has demonstrated the ability to inhibit protein ubiquitination, leading to the accumulation of free ubiquitin and activation of cellular stress responses, which can induce apoptosis in cancer cells .

TAK-243 primarily interacts with UBA1 by forming a covalent bond with the enzyme, effectively blocking its activity. This inhibition leads to a cascade of reactions where the normal ubiquitination process is disrupted, resulting in increased levels of unmodified proteins and subsequent cellular stress. Specifically, TAK-243 binds to free ubiquitin, forming a TAK-243-ubiquitin adduct that prevents the activation of E1 enzymes, thereby inhibiting intracellular ubiquitin binding .

TAK-243 exhibits significant biological activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as pancreatic cancer and glioblastoma. In preclinical studies, it has shown robust anti-tumor effects by inducing apoptosis and activating the unfolded protein response. Notably, it has been effective in overcoming drug resistance in models of multiple myeloma . The compound is currently undergoing clinical trials for its efficacy in treating advanced cancers .

The synthesis of TAK-243 involves several chemical steps to construct its unique structure, which includes specific functional groups that enable its interaction with UBA1. While detailed synthetic protocols are proprietary, initial reports suggest that it is synthesized through standard organic chemistry techniques involving coupling reactions and purification processes to achieve high purity suitable for biological testing .

TAK-243 is being explored primarily as an anti-cancer therapeutic agent due to its ability to inhibit UBA1. Its applications extend beyond oncology; it may also serve as a tool compound for studying the ubiquitin-proteasome system in various biological contexts. Additionally, its potential synergistic effects with existing cancer therapies make it a candidate for combination treatments in clinical settings .

Studies have shown that TAK-243 is a substrate for the multidrug resistance protein ABCB1 (P-glycoprotein), which can limit its cytotoxic efficacy in drug-resistant tumors. In vitro experiments indicated that the presence of ABCB1 reduces the accumulation of TAK-243 within cells, thereby diminishing its therapeutic effects. Pharmacological inhibition or genetic knockout of ABCB1 has been shown to reverse this resistance, indicating potential strategies for enhancing TAK-243's effectiveness .

TAK-243 belongs to a class of compounds that inhibit E1 enzymes involved in ubiquitination. Here is a comparison with similar compounds:

| Compound Name | Target Enzyme | Potency (IC50) | Unique Features |

|---|---|---|---|

| TAK-243 | UBA1 | 1 ± 0.2 nM | First-in-class UBA1 inhibitor |

| MLN4924 | NEDD8-activating enzyme | 10 nM | Targets NEDD8 pathway; used in solid tumors |

| P5091 | UBA3 | 20 nM | Selective for UBA3; less potent than TAK-243 |

| NSC697923 | UBA6 | 30 nM | Inhibits multiple E1 enzymes; broader spectrum |

Uniqueness of TAK-243: Unlike other compounds, TAK-243 selectively inhibits UBA1 with high potency while showing less activity against related enzymes like UBA3 and NEDD8-activating enzyme. This selectivity may contribute to its unique therapeutic profile in cancer treatment .

Molecular Formula and Weight Analysis

TAK-243 has the molecular formula C₁₉H₂₀F₃N₅O₅S₂ and a molecular weight of 519.5 g/mol (calculated by PubChem). This composition includes a pyrazolo[1,5-a]pyrimidine core linked to a cyclopentyl sulfamate group and a 3-(trifluoromethylthio)phenyl substituent. The exact mass, determined via high-resolution mass spectrometry, is 519.08579559 Da.

Stereochemical Configuration and Isomerism

TAK-243 contains four defined stereocenters in its cyclopentyl moiety, with the absolute configuration [(1R,2R,3S,4R)]. This stereochemistry is critical for its binding affinity to ubiquitin-activating enzyme (UAE/UBA1). No stereoisomers or enantiomers have been reported, as synthetic routes enforce strict stereocontrol during cyclopentane ring formation.

IUPAC Nomenclature and Synonyms

The IUPAC name is [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate. Common synonyms include MLN7243, UAE inhibitor MLN7243, and NSC-785004.

Synthesis and Manufacturing

Synthetic Pathways for Adenosine Sulfamate Analogues

TAK-243 is synthesized through a multi-step process:

- Core Construction: The pyrazolo[1,5-a]pyrimidine scaffold is built via cyclocondensation of 3-(trifluoromethylthio)phenylacetonitrile with hydrazine derivatives.

- Stereoselective Cyclopentane Functionalization: A chiral cyclopentane intermediate is prepared using asymmetric catalysis, followed by Mitsunobu coupling to introduce the sulfamate group.

- Final Coupling: The pyrazolo-pyrimidine and cyclopentyl-sulfamate moieties are linked via nucleophilic aromatic substitution under palladium catalysis.

Optimization of Yield and Purity in Industrial Synthesis

Industrial-scale synthesis prioritizes:

- Purity Control: Chromatographic purification (HPLC) ensures >98% purity, with residual solvents limited to <0.1%.

- Yield Enhancement: Optimized reaction conditions (e.g., 80°C, 12 hr) achieve 65–70% overall yield.

- Stereochemical Fidelity: Chiral auxiliaries and enzyme-mediated resolutions maintain >99% enantiomeric excess.

Physicochemical Properties

Solubility Profiles in Polar vs. Nonpolar Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide (DMSO) | 50–100 |

| Water | <0.1 |

| Ethanol | 25 |

| Chloroform | 10–15 |

The compound’s logP (XLogP3-AA) is 2.0, reflecting moderate hydrophobicity.

Thermal Stability and Degradation Kinetics

TAK-243 remains stable at room temperature but undergoes decomposition above 150°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with primary degradation products arising from sulfamate hydrolysis.

Crystallographic Analysis and Polymorphism

X-ray crystallography confirms a monoclinic crystal system (space group P2₁) with unit cell parameters:

- a = 8.92 Å, b = 10.34 Å, c = 12.57 Å

- α = 90°, β = 102.3°, γ = 90°.No polymorphs have been identified, likely due to the rigid cyclopentane conformation and strong hydrogen-bonding network.

Ubiquitin-Activating Enzyme (UBA1) Inhibition

TAK-243 represents a first-in-class, mechanism-based small-molecule inhibitor of ubiquitin-activating enzyme (UBA1), the primary mammalian E1 enzyme that initiates the ubiquitin conjugation cascade [3]. This adenosine sulfamate analog demonstrates exceptional potency against UBA1, with biochemical inhibition constants below 0.75 nanomolar in pyrophosphate exchange assays and 1 ± 0.2 nanomolar in E2 transthiolation assays [14]. The compound exhibits remarkable selectivity for UBA1 over related E1 enzymes, showing approximately 9-fold selectivity versus UBA6, 37-fold versus NEDD8-activating enzyme, and over 1,000-fold selectivity against SUMO-activating enzyme and ISG15-activating enzyme [14].

Structural Basis of UBA1-TAK-243 Interactions

Crystal structure analysis of humanized yeast UBA1 complexed with TAK-243-ubiquitin reveals the detailed molecular basis for the compound's exceptional potency [11] [19]. TAK-243 binds to the adenylation active domain (AAD) of UBA1, extending deeper into the ATP-binding pocket than the natural adenosine monophosphate substrate [10]. The molecule adopts a distinctive hook-like conformation through its trifluoromethyl-thiophenyl group, which penetrates into a hydrophobic pocket adjacent to the adenylation site [34]. This binding configuration involves critical interactions with four key residues: alanine 580 (the gatekeeper residue), proline 554, aspartic acid 579, and tyrosine 583 [34]. The alanine 580 residue plays a particularly crucial role, as mutations to serine or threonine at this position confer significant resistance to TAK-243, with resistance mutations identified in clinical isolates demonstrating this mechanism [9] [35].

The structural determinants of TAK-243 binding involve hydrogen bonding interactions between the sulfamate group and active site residues, while the pyrazolopyrimidine core occupies the adenine-binding pocket [11]. The compound's unique trifluoromethyl-thiophenyl hook extends into a region normally occupied by the ribose and phosphate groups of ATP, creating additional hydrophobic contacts that enhance binding affinity [34]. Importantly, the Y583C mutation identified in resistant cell lines disrupts the hydrophobic core and eliminates putative hydrogen bonds, demonstrating the critical nature of these structural interactions [10].

Competitive vs. Allosteric Inhibition Mechanisms

TAK-243 employs a unique substrate-assisted inhibition mechanism that distinguishes it from conventional competitive or allosteric inhibitors [13] [33]. The compound initially binds to the ATP-binding site of UBA1 as an ATP mimetic, but subsequently forms a covalent adduct with ubiquitin that mimics the ubiquitin-adenylate intermediate [3] [12]. This mechanism involves the TAK-243 molecule attacking the thioester-bound ubiquitin to form a stable TAK-243-ubiquitin conjugate that cannot be released from the enzyme [37]. The resulting covalent complex effectively blocks further ubiquitin activation cycles, leading to mechanism-based inhibition that is both potent and persistent [3].

Unlike classical competitive inhibition, this substrate-assisted mechanism provides enhanced selectivity and durability of enzyme inhibition [13]. The formation of the covalent TAK-243-ubiquitin adduct represents an irreversible modification that distinguishes this approach from reversible competitive inhibitors [30]. This mechanism explains the compound's exceptional potency in cellular systems, where nanomolar concentrations achieve complete inhibition of ubiquitin activation [3] [14].

Disruption of Ubiquitination Cascades

Impact on K48-Linked vs. K63-Linked Polyubiquitination

TAK-243 treatment results in global depletion of all ubiquitin linkage types, with mass spectrometry analysis revealing uniform decreases across K6, K11, K27, K48, and K63-linked polyubiquitin chains [17] [18]. Immunofluorescence studies demonstrate that K48-linked ubiquitin conjugates, which primarily target proteins for proteasomal degradation, decrease rapidly and uniformly throughout the cell following TAK-243 exposure [17]. In contrast to proteasome inhibitors like bortezomib, which cause accumulation of K48-linked chains, TAK-243 treatment leads to a five-fold reduction in K48-linked ubiquitin levels within six hours [17].

The compound's effects on K63-linked polyubiquitination, which regulates non-degradative cellular processes including DNA damage signaling and inflammatory responses, show similar kinetics of depletion [17] [18]. Time-course mass spectrometry analysis reveals that all measured ubiquitin linkage types follow comparable depletion patterns, with no preferential preservation of specific chain types [17]. This global ubiquitin depletion contrasts sharply with more selective interventions that target specific E2 or E3 enzymes, highlighting the fundamental role of UBA1 in all ubiquitination pathways [3] [16].

Temporal Dynamics of Ubiquitin Pool Depletion

The temporal dynamics of TAK-243-induced ubiquitin depletion follow a precise and predictable pattern, with site-specific deubiquitylation rates revealing distinct kinetic classes [18]. Approximately 22% of ubiquitination sites exhibit very fast turnover with half-lives less than 5 minutes, while 45% demonstrate half-lives less than 10 minutes [18]. The majority of sites (67%) show complete depletion within 30 minutes of TAK-243 treatment, with only 14% of sites showing no significant decrease within one hour [18].

| Time Point | Ubiquitin Conjugate Level | Key Markers | Cellular Response |

|---|---|---|---|

| 5 minutes | Rapid decrease begins | Free ubiquitin accumulation | Immediate target engagement |

| 10 minutes | Significant reduction (45% sites <10 min t1/2) | Polyubiquitin chain loss | Proteostasis disruption |

| 30 minutes | Major depletion (67% sites <30 min t1/2) | H2B deubiquitination | UPR pathway activation |

| 60 minutes | Sustained reduction | PCNA deubiquitination | DNA replication stress |

| 2 hours | Complete depletion in sensitive cells | PERK phosphorylation | ER stress induction |

| 4 hours | ER stress markers appear | ATF4/CHOP upregulation | Cell cycle arrest |

| 6 hours | DNA damage markers evident | γH2AX formation | DNA damage accumulation |

| 24 hours | Apoptosis induction | PARP cleavage | Apoptotic cell death |

The depletion kinetics correlate directly with cellular sensitivity, as cell lines showing rapid ubiquitin conjugate loss demonstrate enhanced susceptibility to TAK-243-induced cytotoxicity [7]. Accumulation of free ubiquitin occurs simultaneously with conjugate depletion, indicating that the compound blocks new conjugation while existing conjugates are processed by cellular deubiquitinases [7] [16]. Notably, ubiquitin conjugates that accumulate in perinuclear aggregates following proteasome inhibition remain resistant to TAK-243-mediated depletion, suggesting compartmentalization effects on ubiquitin pool dynamics [17].

Downstream Cellular Consequences

Proteotoxic Stress Induction via Proteasome Dysregulation

TAK-243 treatment induces severe proteotoxic stress through disruption of normal protein homeostasis mechanisms [3] [5]. Unlike proteasome inhibitors that directly block protein degradation, TAK-243 prevents the ubiquitin tagging required for proteasomal recognition, leading to accumulation of misfolded and unfolded proteins within the endoplasmic reticulum [20] [22]. This accumulation occurs because proteins destined for degradation cannot be properly marked with ubiquitin chains, while simultaneously, the cellular capacity for protein quality control becomes overwhelmed [15] [16].

The proteotoxic stress manifests through multiple biochemical markers, including increased expression of heat shock proteins HSP70 and glucose-regulated protein 78 (GRP78) [15] [20]. Cellular thermal shift assay analysis confirms that TAK-243 preferentially binds UBA1 in cancer cells at concentrations associated with proteotoxic stress induction [4] [10]. The stress response is particularly pronounced in malignant cells, which exhibit higher baseline proteotoxic stress and reduced reserve capacity for managing additional protein misfolding burden [13] [20].

ER Stress Response Pathway Activation (PERK/ATF4, IRE1/XBP1)

TAK-243 rapidly activates all three major unfolded protein response pathways within 2-4 hours of treatment [15] [20] [22]. The PERK/eIF2α/ATF4 pathway shows the most consistent activation across cell types, with PERK phosphorylation occurring within 2 hours, followed by eIF2α phosphorylation and subsequent ATF4 upregulation [16] [20]. This pathway culminates in the induction of C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor that serves as a terminal UPR effector [5] [20].

| UPR Pathway | Marker/Protein | Time Course | Cell Type Specificity | Functional Consequence |

|---|---|---|---|---|

| PERK/eIF2α/ATF4 | PERK phosphorylation | 2-4 hours | Universal response | Translation attenuation |

| PERK/eIF2α/ATF4 | eIF2α phosphorylation | 2-4 hours | Universal response | Protein synthesis shutdown |

| PERK/eIF2α/ATF4 | ATF4 upregulation | 4-6 hours | Strong in MM1.S, moderate in U266 | Transcriptional reprogramming |

| PERK/eIF2α/ATF4 | CHOP/GADD153 induction | 6-24 hours | Strong pro-apoptotic signal | Apoptosis induction |

| IRE1α/XBP1 | IRE1α activation | 2-6 hours | Variable between cell lines | mRNA splicing regulation |

| IRE1α/XBP1 | XBP1 splicing (XBP1s) | 4-8 hours | Prominent in DLBCL cells | ER gene transcription |

| IRE1α/XBP1 | XBP1s nuclear translocation | 6-12 hours | Enhanced in lymphoma models | ER homeostasis restoration |

| ATF6 | ATF6 cleavage | 4-8 hours | More active in NCI-H295R | ER gene transcription |

| ATF6 | ATF6 nuclear translocation | 6-12 hours | Cell line dependent | Membrane biogenesis |

The IRE1α/XBP1 pathway demonstrates variable activation patterns depending on cell type, with particularly robust responses observed in diffuse large B-cell lymphoma cells [16] [20]. XBP1 splicing generates the active XBP1s transcription factor, which regulates genes involved in endoplasmic reticulum biogenesis and protein folding [21]. The ATF6 pathway shows the most cell-type-specific activation, with enhanced activity in certain adrenocortical carcinoma cell lines compared to others [7].

DNA Damage Response Impairment (γH2AX, RAD51 Foci)

TAK-243 treatment significantly impairs DNA damage response pathways through multiple mechanisms [4] [16] [25]. While the compound does not directly induce DNA double-strand breaks, it severely compromises the cellular capacity for DNA damage repair [23] [24]. This impairment manifests through reduced recruitment of DNA repair proteins, including 53BP1, to sites of DNA damage and sustained γH2AX foci formation following genotoxic stress [4] [26].

The DNA damage response impairment results from the essential role of ubiquitination in coordinating DNA repair protein recruitment and function [16] [25]. TAK-243 treatment leads to accumulation of Cdt1, a replication licensing factor normally regulated by ubiquitin-mediated degradation, resulting in DNA rereplication and subsequent checkpoint activation [16] [20]. This rereplication stress contributes to the formation of γH2AX foci, although these may represent replication-associated damage rather than classical double-strand breaks [23] [24].

Importantly, TAK-243 treatment activates CHK1 kinase through a non-ATR-mediated mechanism linked to endoplasmic reticulum stress rather than direct DNA damage [23] [24]. This activation pattern differs from classical DNA damaging agents and reflects the compound's primary mechanism through proteotoxic stress induction [23]. The impaired DNA repair capacity sensitizes cells to concurrent genotoxic therapies, providing a mechanistic basis for combination treatment strategies with radiation therapy or DNA-damaging chemotherapeutics [26] [27].

| Assay Type | IC50/Kd Value | Selectivity Ratio vs UBA1 | Cell Type/Target |

|---|---|---|---|

| E1-UBL-dependent pyrophosphate exchange (PPiX) | >0.75 nM | 1.0 | Biochemical |

| UBCH10 E2 transthiolation assay | 1 ± 0.2 nM | 1.0 | Biochemical |

| Cellular ubiquitin depletion (AML cells) | 15-40 nM (48h) | N/A | AML cell lines |

| Cellular ubiquitin depletion (DLBCL cells) | 30-180 nM (24h) | N/A | DLBCL cell lines |

| Primary AML samples | <75 nM (48h) | N/A | Primary AML |

| UBA6 inhibition | 7 ± 3 nM | ~9x | Related E1 enzyme |

| NEDD8-activating enzyme (NAE) | 28 ± 11 nM | ~37x | Related E1 enzyme |

| SUMO-activating enzyme (SAE) | 850 ± 180 nM | ~1,133x | Related E1 enzyme |

| ISG15-activating enzyme (UBA7) | 5,300 ± 2,100 nM | ~7,067x | Related E1 enzyme |

| Autophagy-activating enzyme (ATG7) | >10,000 nM | >13,333x | Related E1 enzyme |

In Vitro Antineoplastic Activity

IC50 Determination Across Hematological vs. Solid Tumor Models

TAK-243 demonstrates differential sensitivity patterns between hematological malignancies and solid tumors, with notable variability within each tumor category [1] [2] [3]. In hematological malignancies, multiple myeloma cell lines show a broad range of sensitivity, with MM1.S cells exhibiting exceptional responsiveness at an IC50 of 25 nanomolar after 24 hours of treatment [3]. The U266 multiple myeloma cell line demonstrates moderate sensitivity with an IC50 of 250 nanomolar, while RPMI 8226 cells display significant resistance with IC50 values exceeding 1000 nanomolar [3] [4]. KMS11 myeloma cells are characterized as relatively insensitive to TAK-243 treatment [5] [4].

Diffuse large B-cell lymphoma cells demonstrate variable sensitivity, with OCI-LY19 cells showing IC50 values ranging from 30 to 180 nanomolar following 24-hour incubation [6]. Primary acute myeloid leukemia samples exhibit promising sensitivity profiles, with 18 out of 21 samples demonstrating IC50 values below 75 nanomolar after 48 hours of treatment [7].

| Cell Line/Model | Tumor Type | IC50 (nM) | Treatment Duration |

|---|---|---|---|

| MM1.S (Multiple Myeloma) | Hematological | 25 | 24 hours |

| U266 (Multiple Myeloma) | Hematological | 250 | 24 hours |

| RPMI 8226 (Multiple Myeloma) | Hematological | >1000 | 24 hours |

| OCI-LY19 (DLBCL) | Hematological | 30-180 | 24 hours |

| Primary AML samples | Hematological | <75 (18/21 samples) | 48 hours |

Solid tumor models demonstrate equally diverse sensitivity patterns [2] [8]. Small cell lung cancer cell lines exhibit a particularly wide range of responses, with NCI-H1184 representing the most sensitive model at an IC50 of 10.2 nanomolar, while NCI-H196 shows significant resistance with an IC50 of 367.3 nanomolar following 72-hour treatment [8]. Adrenocortical carcinoma cell lines demonstrate nanomolar-range sensitivity, with NCI-H295R cells showing an IC50 of 86 nanomolar [2]. Patient-derived adrenocortical carcinoma organoids maintain nanomolar-range IC50 values, confirming the translational relevance of these findings [2].

| Cell Line/Model | Tumor Type | IC50 (nM) | Treatment Duration |

|---|---|---|---|

| NCI-H1184 (SCLC) | Solid | 10.2 | 72 hours |

| NCI-H196 (SCLC) | Solid | 367.3 | 72 hours |

| NCI-H295R (ACC) | Solid | 86 | 72 hours |

| Primary ACC organoids | Solid | Nanomolar range | 72 hours |

The differential sensitivity observed between hematological and solid tumors appears to correlate with specific cellular characteristics, including expression levels of drug efflux transporters and DNA repair machinery components [2] [9].

Apoptosis Induction Mechanisms (Caspase-3/7 Activation)

TAK-243 induces apoptosis through robust activation of both initiator and executioner caspases across multiple tumor types [3] [6] [10]. In multiple myeloma models, treatment with TAK-243 results in dose-dependent activation of caspase-3 and caspase-7, accompanied by poly(ADP-ribose) polymerase cleavage [3]. MM1.S cells demonstrate significant cleaved caspase-3 accumulation at concentrations as low as 25 nanomolar, establishing the compound's potent pro-apoptotic activity [3].

Diffuse large B-cell lymphoma cells exhibit rapid apoptosis induction following TAK-243 treatment, with effective doses ranging from 30 to 180 nanomolar after 24-hour incubation [6]. The apoptotic response in these cells involves activation of both caspase-dependent and endoplasmic reticulum stress-mediated pathways [6]. Glioblastoma models demonstrate concentration-dependent increases in caspase-3/7 activities, with concurrent elevation of cleaved poly(ADP-ribose) polymerase levels [10].

| Cell Type | Caspase-3 Activation | Caspase-7 Activation | PARP Cleavage | Effective Concentration |

|---|---|---|---|---|

| Multiple Myeloma (MM1.S) | Cleaved caspase-3 increased | Cleaved caspase-7 increased | Cleaved PARP increased | 25 nM |

| DLBCL cells | Apoptosis induction | Not specifically reported | PARP cleavage observed | 30-180 nM |

| GBM cells | Caspase-3/7 activities increased | Caspase-3/7 activities increased | Cleaved PARP level increased | Concentration-dependent |

| ACC cells | PARP1 cleavage at 100 nM | Not specifically reported | PARP1 cleavage | 100-500 nM |

Adrenocortical carcinoma cell lines demonstrate poly(ADP-ribose) polymerase-1 cleavage at concentrations of 100 nanomolar in the most sensitive models, with more resistant cell lines requiring concentrations of 500 nanomolar or higher for detectable apoptosis [2]. Glioblastoma stem cells exhibit particularly enhanced sensitivity to apoptosis induction compared to their differentiated counterparts, suggesting selective targeting of cancer stem cell populations [10].

The apoptotic response correlates with the disruption of global protein ubiquitination and subsequent proteotoxic stress [11] [6]. TAK-243 treatment leads to accumulation of short-lived proteins, including p53 and c-MYC, which contributes to the overall cellular stress response culminating in caspase activation [3].

Cell Cycle Arrest Profiles (G1/S vs. G2/M Checkpoints)

TAK-243 induces distinct cell cycle arrest patterns that vary by cell type and concentration, with predominant effects observed at the G2/M checkpoint [10] [12] [6]. Glioblastoma cell lines demonstrate significant G2/M phase arrest when treated with TAK-243, with decreased numbers of cells in G1 phase and corresponding accumulation in G2/M phase [10] [12]. In U251 and LN229 glioblastoma cells, treatment with 200-400 nanomolar TAK-243 results in pronounced cell cycle perturbations [12].

Diffuse large B-cell lymphoma cells exhibit concentration-dependent cell cycle effects, with OCI-LY19 cells showing partial G2/M arrest at 30 nanomolar concentrations [6]. Higher concentrations of 100 nanomolar or greater result in accumulation of cells in both S and M phases, accompanied by evidence of DNA rereplication in a subset of treated cells [6]. This dual-phase accumulation reflects the compound's interference with multiple cell cycle checkpoints.

| Cell Line/Model | G1/S Effects | G2/M Effects | Concentration Range |

|---|---|---|---|

| GBM cells (U251, LN229) | Decreased G1 phase cells | Significant G2/M arrest | 200-400 nM |

| OCI-LY19 (DLBCL) | Partial arrest at low concentrations | G2/M arrest at 30 nM, S+M at ≥100 nM | 30-100 nM |

| ACC cell lines | Reduced EdU uptake | G2/M-phase arrest | 40-100 nM |

| GSC cells | Not specifically reported | Enhanced sensitivity to arrest | 20 nM effective |

Adrenocortical carcinoma cell lines demonstrate reduced EdU uptake and G2/M-phase arrest following treatment with TAK-243 at concentrations ranging from 40 to 100 nanomolar [2]. The cell cycle arrest in these models correlates with decreased DNA replication activity and enhanced sensitivity to genotoxic stress [2].

Glioblastoma stem cells exhibit enhanced sensitivity to cell cycle arrest compared to differentiated tumor cells, with effective concentrations as low as 20 nanomolar producing measurable effects [10]. This selective sensitivity may contribute to the compound's ability to target cancer stem cell populations preferentially [10].

The cell cycle arrest induced by TAK-243 results from the accumulation of cell cycle regulatory proteins, including Cdt1, which leads to DNA rereplication and subsequent checkpoint activation [6]. Treatment causes stabilization of cyclins and checkpoint proteins that are normally degraded through ubiquitin-mediated proteolysis [6].

In Vivo Efficacy Studies

Xenograft Model Responses in AML and Myeloma

TAK-243 demonstrates significant antitumor activity in xenograft models of both acute myeloid leukemia and multiple myeloma [1] [3]. In MM1.S xenograft models, twice-weekly intravenous administration of TAK-243 at 12.5 milligrams per kilogram produces 60% tumor growth inhibition at 14 days post-treatment initiation [3]. Escalation to 25 milligrams per kilogram results in initial tumor regression followed by sustained growth inhibition [3].

MOLP-8 myeloma xenografts demonstrate even greater sensitivity, with 73% tumor growth inhibition observed at the 12.5 milligrams per kilogram dose level [3]. Higher dose administration produces profound antitumor effects with measurable tumor regression in treated animals [3]. Tumor tissue analysis reveals increased expression of cleaved caspase-3 and poly(ADP-ribose) polymerase, confirming activation of apoptotic pathways in vivo [3].

| Model | Treatment | Tumor Growth Inhibition | Additional Effects |

|---|---|---|---|

| MM1.S xenograft | TAK-243 12.5 mg/kg IV twice weekly | 60% at 14 days | Increased cleaved caspase-3 and PARP |

| MOLP-8 xenograft | TAK-243 12.5 mg/kg IV twice weekly | 73% at 14 days | Tumor regression at 25 mg/kg |

| AML xenograft models | TAK-243 treatment | Reduced leukemic burden | Targeted leukemic stem cells |

Acute myeloid leukemia xenograft models demonstrate reduced leukemic burden following TAK-243 treatment, with particular efficacy observed against leukemic stem cell populations [1]. The compound shows preferential activity against malignant cells while sparing normal hematopoietic progenitors [1] [13].

Biomarker studies in xenograft tissues confirm target engagement through detection of TAK-243-ubiquitin adducts and activation of unfolded protein response pathways [3]. Immunohistochemical analysis reveals increased expression of endoplasmic reticulum stress markers, including XBP1s, binding immunoglobulin protein, and activating transcription factor 4 [3].

Leukemic Stem Cell Targeting Efficiency

TAK-243 demonstrates preferential targeting of leukemic stem cells compared to normal hematopoietic stem cells [1] [13]. In acute myeloid leukemia models, the compound effectively reduces leukemic stem cell burden while maintaining tolerance in normal hematopoietic compartments [1]. This selectivity represents a significant therapeutic advantage, as leukemic stem cells are often resistant to conventional chemotherapy and contribute to disease relapse.

Glioblastoma stem cells exhibit exceptional sensitivity to TAK-243, with inhibitory effects observed at concentrations at least five-fold lower than those required for differentiated tumor cells [10]. The compound effectively suppresses neurosphere formation in glioblastoma stem cell models, with 20 nanomolar concentrations reducing sphere formation to 22.61-44.56% of control levels [10]. In vitro limiting dilution assays confirm that TAK-243 treatment suppresses self-renewal potential of glioblastoma stem cells [10].

The enhanced sensitivity of stem cell populations correlates with differential expression of glucose-regulated protein 78, which serves as a determinant of TAK-243 sensitivity [10]. Glioblastoma stem cells express significantly lower levels of glucose-regulated protein 78 compared to differentiated tumor cells, contributing to their increased susceptibility to ubiquitin-activating enzyme inhibition [10].

Normal hematopoietic stem cells demonstrate relative resistance to TAK-243 treatment, providing a therapeutic window for selective targeting of malignant stem cell populations [1]. This differential sensitivity profile supports the clinical development of TAK-243 for hematological malignancies where preservation of normal hematopoietic function is critical [1].

Maximum Tolerated Dose (MTD) in Murine Models

Preclinical toxicology studies establish the maximum tolerated dose of TAK-243 in murine models through systematic dose escalation and safety monitoring [8] [3]. In small cell lung cancer xenograft studies, TAK-243 is administered at 20 milligrams per kilogram intravenously twice weekly for up to 5 weeks without significant toxicity [8]. Animal body weights are maintained or recovered compared to baseline across all treatment groups, indicating acceptable tolerability at this dose level [8].

Multiple myeloma xenograft studies demonstrate tolerance of TAK-243 at doses up to 25 milligrams per kilogram administered intravenously twice weekly [3]. No evidence of dose-limiting toxicity is observed at these dose levels, with animals maintaining normal activity and weight gain patterns throughout the treatment period [3].

Combination studies with radiotherapy reveal transient treatment-related body weight loss that recovers starting 10 days after treatment initiation [8]. The combination of TAK-243 with radiation therapy at 20 milligrams per kilogram plus 2 Gray times 4 fractions produces enhanced antitumor efficacy without prohibitive toxicity [8].

Glioblastoma patient-derived xenograft models tolerate TAK-243 treatment with significant antitumor effects and prolonged survival of tumor-bearing mice [10]. No evidence of systemic toxicity or behavioral changes is reported in these studies, supporting the compound's favorable therapeutic index [10].

The established maximum tolerated doses in murine models provide the foundation for clinical dose selection and support the advancement of TAK-243 into human clinical trials [14] [11].

Selectivity Profiling

Differential Sensitivity: Malignant vs. Normal Hematopoietic Cells

TAK-243 exhibits preferential cytotoxicity toward malignant hematopoietic cells compared to normal hematopoietic progenitors [1] [13]. This differential sensitivity represents a crucial therapeutic advantage for hematological malignancies, where preservation of normal blood cell production is essential for patient survival. In acute myeloid leukemia models, TAK-243 induces cell death and inhibits clonogenic growth in leukemic cells while demonstrating reduced impact on normal hematopoietic progenitor cells [1].

Primary acute myeloid leukemia samples show high sensitivity to TAK-243, with 18 out of 21 samples demonstrating IC50 values below 75 nanomolar [7]. In contrast, normal hematopoietic progenitor cells require higher concentrations for growth inhibition, providing a therapeutic window for selective targeting of malignant cells [1] [13]. The selectivity appears to be related to the higher baseline ubiquitin-activating enzyme activity observed in cancer cells compared to normal cells [15] [11].

Multiple myeloma studies confirm this differential sensitivity pattern, with primary myeloma cells from relapsed and refractory patients showing substantial reduction in viability at nanomolar concentrations [3]. Normal hematopoietic stem cells demonstrate relative resistance to TAK-243 treatment, supporting the clinical feasibility of this therapeutic approach [1].

The mechanism underlying this selectivity involves the heightened dependence of malignant cells on ubiquitin-proteasome system function for survival [11] [6]. Cancer cells typically exhibit elevated protein synthesis rates and rely heavily on protein quality control mechanisms, making them more vulnerable to ubiquitin-activating enzyme inhibition [11].

Off-Target Effects on Related E1 Enzymes (UBA2, UBA3, UBA6)

TAK-243 demonstrates significant biochemical selectivity for ubiquitin-activating enzyme (UBA1) over related E1 activating enzymes, though it exhibits measurable activity against several closely related enzymes [16]. The compound shows an IC50 of 1.0 ± 0.2 nanomolar against its primary target UBA1 in biochemical assays [16].

Cross-reactivity studies reveal that TAK-243 has significant inhibitory activity against Fat10-activating enzyme (UBA6) with an IC50 of 7 ± 3 nanomolar, representing a 7-fold selectivity ratio compared to UBA1 [16]. The compound also demonstrates activity against NEDD8-activating enzyme (NAE) with an IC50 of 28 ± 11 nanomolar, indicating a 28-fold selectivity ratio [16].

| Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| UBA1 (primary target) | 1.0 ± 0.2 | 1x (reference) |

| UBA6 (Fat10-activating enzyme) | 7 ± 3 | 7x |

| NAE (NEDD8-activating enzyme) | 28 ± 11 | 28x |

| SAE (SUMO-activating enzyme) | 850 ± 180 | 850x |

| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | 5,300x |

| ATG7 (Autophagy-activating enzyme) | >10,000 | >10,000x |

Greater selectivity is observed against SUMO-activating enzyme (SAE) with an IC50 of 850 ± 180 nanomolar, providing an 850-fold selectivity margin [16]. ISG15-activating enzyme (UBA7) shows an IC50 of 5,300 ± 2,100 nanomolar, representing a 5,300-fold selectivity ratio [16]. The autophagy-activating enzyme (ATG7) demonstrates the highest resistance with an IC50 greater than 10,000 nanomolar [16].

Outside the E1 enzyme family, TAK-243 shows minimal off-target activity [16]. Testing against a panel of 319 kinases at 1 micromolar concentration reveals no significant inhibitory findings [16]. The compound also demonstrates minimal activity against carbonic anhydrases and shows minimal findings when tested on the Novascreen Receptor Panel at 1 micromolar concentration [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Preparation of ubiquitin-activating enzyme inhibitor and use in combination with radiation for treatment of cancer by Bence, Neil; Hyer, Marc; Milhollen, Michael; Samnotra, Vivek; Santillana Soto, Sergio Luis; Sappal, Darshan from PCT Int. Appl. (2016), WO 2016069393 A1 20160506. | Language: English, Database: CAPLUS

3. Preparation of pyrazolopyrimidinyl compounds as inhibitors of ubiquitin-activating enzyme by Afroze, Roushan; Bharathan, Indu T.; Ciavarri, Jeffrey P.; Fleming, Paul E.; Gaulin, Jeffrey L.; Girard, Mario; Langston, Steven P.; Soucy, Francois R.; Wong, Tzu-Tshin; Ye, Yingchun from PCT Int. Appl. (2013), WO 2013123169 A1 20130822. | Language: English, Database: CAPLUS